molecular formula C8H5BrF3NO5S B12854989 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate

Katalognummer: B12854989
Molekulargewicht: 364.10 g/mol
InChI-Schlüssel: XPJQJLUTEJWGTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol This compound is known for its unique structural properties, which include a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulphonate ester group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate depends on the specific application and the target molecule

    Trifluoromethanesulphonate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

    Nitro Group: Can be reduced to an amino group, which can then participate in further chemical reactions.

    Bromine Atom: Enables cross-coupling reactions to form carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:

Eigenschaften

Molekularformel

C8H5BrF3NO5S

Molekulargewicht

364.10 g/mol

IUPAC-Name

(4-bromo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H5BrF3NO5S/c1-4-2-7(6(13(14)15)3-5(4)9)18-19(16,17)8(10,11)12/h2-3H,1H3

InChI-Schlüssel

XPJQJLUTEJWGTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.